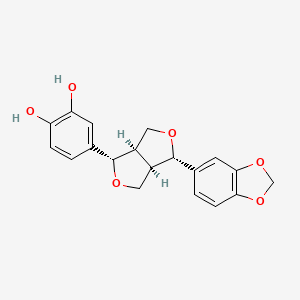

(+)-Sesamin monocatechol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

170713-44-7 |

|---|---|

Molecular Formula |

C19H18O6 |

Molecular Weight |

342.3 g/mol |

IUPAC Name |

4-[(3S,3aR,6S,6aR)-6-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]benzene-1,2-diol |

InChI |

InChI=1S/C19H18O6/c20-14-3-1-10(5-15(14)21)18-12-7-23-19(13(12)8-22-18)11-2-4-16-17(6-11)25-9-24-16/h1-6,12-13,18-21H,7-9H2/t12-,13-,18+,19+/m0/s1 |

InChI Key |

CGEORJKFOZSMEZ-MBZVMHRFSA-N |

Isomeric SMILES |

C1[C@H]2[C@H](CO[C@@H]2C3=CC4=C(C=C3)OCO4)[C@H](O1)C5=CC(=C(C=C5)O)O |

Canonical SMILES |

C1C2C(COC2C3=CC4=C(C=C3)OCO4)C(O1)C5=CC(=C(C=C5)O)O |

Origin of Product |

United States |

Synthetic and Biosynthetic Pathways of + Sesamin Monocatechol

Biosynthesis of Sesamin (B1680957) and Related Lignans (B1203133)

The biosynthesis of sesamin is a specialized branch of the broader phenylpropanoid pathway in plants, which is responsible for producing a wide array of secondary metabolites. Lignans like sesamin are characterized by a core structure formed from the dimerization of two phenylpropanoid units.

Enzymatic Elucidation in Plant Systems (e.g., Cytochrome P450 Enzymes)

The assembly of the sesamin molecule is a multi-step enzymatic process. Following the formation of the basic lignan (B3055560) core, specific enzymes, including those from the cytochrome P450 (CYP) superfamily, are crucial for the final steps. The conversion of pinoresinol to sesamin involves the formation of two methylenedioxy bridges. This process is catalyzed by specific oxidoreductases.

Research has identified that the formation of the methylenedioxy bridge for the synthesis of piperitol from pinoresinol is a critical step, likely mediated by a cytochrome P450-dependent monooxygenase. Subsequently, piperitol is converted to sesamin. In the context of sesame lignan synthesis, sesamin synthase is an essential enzyme. Furthermore, another cytochrome P450 enzyme, CYP92B14, has been functionally characterized in Sesamum indicum and is known to convert (+)-sesamin into other lignans like (+)-sesamolin and (+)-sesaminol, highlighting the central role of CYPs in modifying the lignan structure.

Role of Precursor Compounds in Lignan Core Formation

The fundamental building blocks for lignans are monolignols, which are synthesized from the amino acid phenylalanine. The phenylpropanoid pathway transforms phenylalanine through a series of enzymatic reactions, including deamination, hydroxylation, and reduction, to produce monolignols such as p-coumaryl, coniferyl, and sinapyl alcohols.

For furofuran lignans like sesamin, the key precursor is coniferyl alcohol. The biosynthesis is initiated by the oxidative coupling of two coniferyl alcohol molecules to form the lignan (+)-pinoresinol. jfda-online.comresearchgate.net This dimerization is a critical step that establishes the core structure of many lignans. This reaction is guided by dirigent proteins, which control the stereoselective coupling of the phenoxy radicals generated from coniferyl alcohol, ensuring the formation of the correct stereoisomer, (+)-pinoresinol. jfda-online.com From (+)-pinoresinol, the pathway continues through intermediates like piperitol to yield sesamin. jfda-online.com

Biotransformation Pathways to (+)-Sesamin Monocatechol

While sesamin is synthesized in plants, this compound is a product of mammalian metabolism. After ingestion, sesamin undergoes significant biotransformation, primarily in the liver, to form more biologically active compounds.

Mammalian Metabolic Pathways in Liver Systems

The liver is the primary site for the metabolism of xenobiotics, including dietary compounds like sesamin. The transformation of the relatively inert sesamin molecule into its catechol derivative is a key activation step, carried out by Phase I and Phase II metabolic enzymes.

The initial and rate-limiting step in the biotransformation of sesamin is the demethylenation of one of its methylenedioxyphenyl groups to form a catechol structure. This reaction is a hydroxylation process mediated by the cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum of liver cells. jfda-online.comresearchgate.net

Extensive research using human liver microsomes and recombinant CYP isoforms has identified the specific enzymes responsible for this conversion. Studies have demonstrated that CYP2C9 is the most important and predominant isoform involved in the catecholization of sesamin to this compound (also referred to as SC-1). jfda-online.comresearchgate.net The secondary contribution is made by CYP1A2, with minor roles played by other isoforms such as CYP2C19 and CYP2D6. researchgate.net The relative contribution of these P450 isoforms is determined by their kinetic parameters and their abundance in the human liver. researchgate.net A strong correlation has been observed between CYP2C9-specific activity and sesamin catecholization activity across different individual human liver microsomes, confirming its primary role. researchgate.net

| CYP Isoform | Role in Sesamin Catecholization | Reference |

|---|---|---|

| CYP2C9 | Primary and most important isoform | jfda-online.comresearchgate.net |

| CYP1A2 | Secondary contributor | researchgate.net |

| CYP2C19 | Minor contributor | researchgate.net |

| CYP2D6 | Minor contributor | researchgate.net |

Following its formation, the lipophilic this compound undergoes a Phase II conjugation reaction to increase its water solubility and facilitate its excretion from the body. This process is known as glucuronidation and is catalyzed by UDP-glucuronosyltransferases (UGTs). These enzymes transfer a glucuronic acid moiety from the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to the catechol metabolite.

Kinetic studies with various recombinant human UGT isoforms have specifically identified UGT2B7 as the most important enzyme responsible for the glucuronidation of this compound in the human liver. nih.govfujita-hu.ac.jp While other isoforms like UGT2B17 also show activity, the combination of higher catalytic efficiency (Vmax/Km) and significantly greater expression levels of UGT2B7 in the liver establishes it as the key player in this metabolic pathway. jfda-online.com In human liver microsomes, the glucuronidation of the monocatechol metabolite is a much more predominant pathway compared to further oxidation into a dicatechol form. nih.govfujita-hu.ac.jpjfda-online.com This conjugation results in the formation of sesamin monocatechol glucuronide, a more polar compound readily excreted in bile and urine. researchgate.net

| UGT Isoform | Role in Sesamin Monocatechol Glucuronidation | Reference |

|---|---|---|

| UGT2B7 | Primary and most important isoform | jfda-online.comnih.govfujita-hu.ac.jp |

| UGT2B17 | Minor contributor | jfda-online.com |

Methylation by Catechol O-Methyl Transferase (COMT)

Following the initial demethylenation of (+)-sesamin to form this compound, a critical subsequent metabolic step is methylation, catalyzed by the enzyme Catechol O-Methyl Transferase (COMT). This enzyme plays a pivotal role in the metabolism of various catechol-containing compounds in the body.

The methylation process involves the transfer of a methyl group from a donor molecule, S-adenosyl-L-methionine (SAM), to one of the hydroxyl groups of the catechol moiety. This reaction effectively converts the highly reactive catechol into a more stable methoxy-phenol derivative. This transformation is significant as it can alter the biological activity of the molecule. For instance, the antioxidant potential of sesamin metabolites is enhanced by catecholization, while subsequent reactions like glucuronidation can markedly reduce this activity. fujita-hu.ac.jpnih.govjfda-online.comfda.gov.twresearchgate.net

Interspecies Metabolic Variations and Their Enzymatic Basis

Significant variations in the metabolism of (+)-sesamin and its derivatives, including this compound, have been observed between different species, primarily humans and rats. These differences are rooted in the varying activities and preferences of the metabolic enzymes involved.

In human liver microsomes, the metabolic pathway for this compound predominantly favors glucuronidation over further catecholization to a dicatechol form. fujita-hu.ac.jpnih.govjfda-online.com The enzyme UDP-glucuronosyltransferase 2B7 (UGT2B7) has been identified as the key player in this process in humans. fujita-hu.ac.jpnih.govjfda-online.comfda.gov.tw

Conversely, in rat liver microsomes, the rate of catecholization is much more prominent and can be similar to or even exceed the rate of glucuronidation. fujita-hu.ac.jpnih.govjfda-online.comfda.gov.tw This suggests a higher activity or different substrate affinity of the relevant cytochrome P450 enzymes in rats compared to humans for this particular substrate. Furthermore, rats have been shown to produce two distinct glucuronide isomers from this compound, whereas humans produce only one. fujita-hu.ac.jpnih.gov These findings underscore a substantial species-based difference in the metabolic fate of sesamin and its catechol metabolites. fujita-hu.ac.jpnih.govjfda-online.com

Microbial Degradation Pathways

Identification and Characterization of Sesamin-Catabolizing Microorganisms (e.g., Sinomonas sp. no. 22, Aspergillus oryzae)

The breakdown of sesamin is not limited to mammalian metabolism; certain microorganisms are also capable of catabolizing this lignan. Sinomonas sp. no. 22, a bacterium isolated from soil samples, has been identified as being capable of utilizing sesamin as its sole source of carbon. researchgate.netpnas.org This indicates the presence of a complete enzymatic pathway for the degradation of the sesamin molecule within this organism. The enzymatic activity responsible for sesamin conversion in Sinomonas sp. no. 22 is inducible; it increases in the presence of sesamin and is not observed when the bacterium is grown on other carbon sources like glucose. pnas.org

Another microorganism known to metabolize sesamin is the fungus Aspergillus oryzae. pnas.org This fungus can convert sesamin into its monocatechol and dicatechol forms, mirroring the initial steps of mammalian metabolism. pnas.org The ability of these microorganisms to break down the complex furofuran structure of sesamin highlights the diversity of metabolic capabilities in the microbial world.

Enzymatic Mechanisms of Methylene (B1212753) Group Transfer (e.g., Sesamin Methylene Transferase (SesA) and its Cofactor Requirements)

A novel enzymatic mechanism for the cleavage of the methylenedioxy bridge of sesamin has been discovered in Sinomonas sp. no. 22. pnas.org This process is catalyzed by a unique enzyme named sesamin methylene transferase (SesA). pnas.org Unlike the oxidative removal of the methylene group by cytochrome P450 enzymes in mammals, SesA utilizes a different mechanism. pnas.org

The SesA enzyme catalyzes the transfer of the methylene group from the methylenedioxy bridge of sesamin to the cofactor tetrahydrofolate (THF). pnas.org This reaction results in the formation of sesamin monocatechol and 5,10-methylenetetrahydrofolate (5,10-CH2-THF) in a stoichiometric manner. pnas.org Therefore, SesA is classified as a THF-dependent sesamin/sesamin-monocatechol methylenetransferase. pnas.org This enzymatic reaction is distinct in that the methylene group is transferred without an apparent change in its redox state. pnas.org

Kinetic studies of SesA have revealed a Michaelis constant (Km) of 32 μM for sesamin. pnas.org While this indicates a lower affinity for the substrate compared to the human CYP2C9 enzyme (Km = 5.4 μM), the catalytic rate (kcat) of SesA is approximately 220 times higher than that of CYP2C9, demonstrating a highly efficient catalytic activity. pnas.org The enzyme also shows substrate specificity, being able to catalyze the demethylenation of related lignans such as (+)-episesamin, (−)-asarinin, and sesaminol. pnas.org

Chemical Synthesis Approaches for this compound

Strategies for De Novo Chemical Synthesis of Furofuran Lignans

The de novo chemical synthesis of furofuran lignans like (+)-sesamin and its derivatives, including the monocatechol, presents a significant challenge due to the complexity of their stereochemistry. The core structure contains a 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane skeleton with multiple stereocenters that must be controlled to achieve the desired isomer.

Strategies for the synthesis of furofuran lignans often involve the dimerization of a C6-C3 precursor, such as coniferyl alcohol or a related synthon. These approaches aim to mimic the biosynthetic pathways where radical-radical coupling of two phenylpropanoid units is a key step. The stereochemical outcome of these coupling reactions is critical and can be influenced by the choice of reagents and reaction conditions.

Key synthetic strategies often focus on the stereoselective formation of the central bicyclic ether system. This can be achieved through various methods, including:

Oxidative Coupling: The use of oxidizing agents to promote the coupling of two precursor molecules. The stereoselectivity of this step is often a major hurdle.

Cyclization Reactions: Stepwise construction of the furofuran core through intramolecular cyclization reactions of a pre-assembled linear precursor. This approach can offer better control over the stereochemistry.

Catalytic Asymmetric Synthesis: The use of chiral catalysts to control the formation of the stereocenters during the synthesis.

Biomimetic and Bioinspired Synthetic Methodologies

The primary bioinspired synthesis of this compound from (+)-sesamin is a two-step process that emulates the oxidative metabolism of sesamin. This chemical conversion was first reported by Urata et al. in 2008 and involves an initial acetoxylation of one of the methylenedioxy groups, followed by acid hydrolysis to yield the final catechol product jst.go.jpjst.go.jp.

The bio-inspiration for this synthesis stems from the observation that sesamin is metabolized in the liver by cytochrome P450 enzymes, which catalyze the conversion of the methylenedioxyphenyl group into a dihydroxyphenyl (catechol) moiety researchgate.net. This metabolic transformation is crucial as the resulting catechol metabolites, including this compound, exhibit stronger antioxidant and anti-inflammatory properties than sesamin itself researchgate.netresearchgate.net. The chemical synthesis effectively mimics this biological oxidation and cleavage.

The synthetic approach begins with the acetoxylation of (+)-sesamin using lead(IV) tetraacetate. This reagent selectively attacks one of the methylenedioxy groups, leading to the formation of a hemiorthoester intermediate. The subsequent step involves acid hydrolysis of this intermediate, which cleaves the ester and remaining acetal to reveal the catechol functionality. This straightforward two-step sequence provides a practical route to this compound jst.go.jpjst.go.jp.

Detailed research findings from the first reported chemical synthesis are summarized in the table below, outlining the key transformation and yield.

Table 1: Key Data for the Bioinspired Synthesis of this compound

| Step | Starting Material | Reagent | Product |

|---|---|---|---|

| 1. Acetoxylation | (+)-Sesamin | Lead(IV) tetraacetate | Hemiorthoester intermediate |

This synthetic methodology is significant as it provides a means to produce a key active metabolite of sesamin, allowing for more detailed investigations into its physiological effects. The monocatechol metabolites of sesamin have been shown to promote higher autophagy flux compared to their unmetabolized forms by selectively inhibiting mTORC1 nih.gov. Having a reliable synthetic route is crucial for advancing such research.

Molecular and Cellular Mechanisms of + Sesamin Monocatechol Action

Modulation of Oxidative Stress Response Pathways

Molecular Mechanisms of Radical Scavenging by Catechol Moieties

The antioxidant capacity of (+)-sesamin monocatechol is fundamentally linked to the chemical reactivity of its catechol group, a 3,4-dihydroxyphenyl structure. This moiety is a highly effective scavenger of free radicals, which are unstable molecules that can cause cellular damage through oxidative stress. The primary mechanism involves the donation of a hydrogen atom from one of the phenolic hydroxyl groups to a free radical, thereby neutralizing it. academie-sciences.fr This process generates a more stable phenoxyl radical from the catechol structure.

The exceptional scavenging ability of the catechol moiety is due to the arrangement of its two hydroxyl groups (ortho-dihydroxy). academie-sciences.fr After the first hydrogen atom is donated, the resulting radical is stabilized by intramolecular hydrogen bonding and resonance, which delocalizes the unpaired electron across the aromatic ring. This structural feature allows the catechol group to scavenge radicals effectively. rsc.org Furthermore, the catechol structure can participate in cyclic processes, potentially neutralizing several free radicals, and can chelate transition metal ions that are involved in the generation of reactive oxygen species (ROS). academie-sciences.fr

Comparative Analysis of Metabolite Contributions to Antioxidant Activity

Sesamin (B1680957) itself is considered a prodrug, and its metabolites, particularly those containing catechol moieties, are largely responsible for its antioxidant effects in the body. researchgate.net When compared to the parent compound, sesamin, and other lignans (B1203133), metabolites with a catechol structure exhibit significantly higher radical scavenging capacity. rsc.org

The following table summarizes the relative antioxidant potential of sesamin and its metabolites based on structural features.

Table 1: Comparative Antioxidant Potential of Sesamin and its Metabolites

| Compound | Key Structural Feature | Relative Antioxidant Activity | Primary Mechanism |

|---|---|---|---|

| Sesamin | Two methylenedioxyphenyl groups | Low | Limited direct radical scavenging |

| This compound | One catechol (3,4-dihydroxy) group | High | Efficient hydrogen atom donation from the catechol moiety rsc.org |

| Guaiacyl-type Lignans | One guaiacyl (3-methoxy-4-hydroxy) group | Moderate | Hydrogen atom donation, but less efficient than catechol rsc.org |

Regulation of Inflammatory Signaling Cascades

Molecular Interaction with Annexin (B1180172) A1 (ANX A1) and its Annexin Repeats

Recent research has identified Annexin A1 (ANX A1) as a direct binding target for this compound, which is referred to in some studies as SC1. nih.govresearchgate.net ANX A1 is a calcium-dependent phospholipid-binding protein known for its anti-inflammatory properties. nih.govcellsignal.com The interaction between this compound and ANX A1 is specific and occurs with a high affinity, having a dissociation constant (Kd) of approximately 2.77 μmol L−1. researchgate.netdntb.gov.ua

Computational modeling and binding assays have revealed that this compound binds specifically to the annexin repeat 3 (R3) domain of ANX A1. nih.govresearchgate.net This binding is dependent on the presence of calcium ions (Ca2+), with the catechol group of the metabolite forming a hydrogen bond with Ca2+ within a pocket on the R3 domain. nih.govresearchgate.net The parent compound, sesamin, does not show this binding activity, highlighting the critical role of the metabolic conversion to the catechol form for this anti-inflammatory mechanism. researchgate.net

Signaling Events Leading to Attenuation of Pro-inflammatory Mediator Production (e.g., TNF-α)

The binding of this compound to ANX A1 initiates a signaling cascade that ultimately suppresses inflammatory responses. nih.gov A key event in this pathway is the induced phosphorylation of ANX A1 at the Serine 27 residue. nih.govresearchgate.net This phosphorylation facilitates the release of ANX A1 into the extracellular space. nih.govresearchgate.net

Once released, extracellular ANX A1 exerts its anti-inflammatory effects, which include the suppression of pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and Monocyte Chemoattractant Protein-1 (MCP-1). nih.govresearchgate.net In vivo studies have confirmed this mechanism, showing that the administration of sesamin or this compound can attenuate liver inflammation and reduce plasma levels of TNF-α and MCP-1 in an ANX A1-dependent manner. nih.govresearchgate.net In the absence of ANX A1, these anti-inflammatory effects are not observed, confirming that ANX A1 is a pivotal target for the action of sesamin metabolites. nih.govresearchgate.net While sesamin itself has been shown to affect other pathways like NF-κB and MAPK, its metabolite's interaction with ANX A1 represents a distinct and crucial anti-inflammatory mechanism. mdpi.comnih.govnih.govoncotarget.com

Table 2: Signaling Pathway of this compound via Annexin A1

| Step | Molecular Event | Key Proteins/Molecules Involved | Outcome |

|---|---|---|---|

| 1 | Binding | This compound, Annexin A1 (R3 domain), Ca2+ | Formation of a stable complex nih.govresearchgate.net |

| 2 | Phosphorylation | Annexin A1 (Serine 27) | Conformational change in ANX A1 nih.govresearchgate.net |

| 3 | Translocation | Phosphorylated Annexin A1 | Extracellular release of ANX A1 nih.govresearchgate.net |

| 4 | Suppression | Extracellular ANX A1, TNF-α, MCP-1 | Reduced production of pro-inflammatory mediators nih.govresearchgate.net |

Autophagy Pathway Modulation

This compound has been shown to be a potent modulator of autophagy, the cellular process for degrading and recycling damaged organelles and proteins. nih.gov Studies demonstrate that the monocatechol metabolites of sesamin and its isomer, episesamin, induce a higher autophagy flux compared to their unmetabolized parent compounds. nih.govresearcher.life

The mechanism for this enhanced autophagy involves the selective inhibition of the mammalian target of rapamycin (B549165) complex 1 (mTORC1). nih.gov By inhibiting mTORC1, this compound leads to decreased phosphorylation of key autophagy-related proteins, including unc-51 like autophagy activating kinase 1 (ULK1) and transcription factor EB (TFEB). nih.gov This selective inhibition, which does not affect mTORC2 activity, enhances the formation of isolation membranes (phagophores) and stimulates the transcription of genes involved in autophagy and lysosomal biogenesis. nih.gov These findings suggest that the metabolism of sesamin into its monocatechol form is a crucial step for regulating autophagy and mTORC1 signaling pathways, contributing to its diverse biological activities. nih.gov

Promotion of Autophagy Flux by Monocatechol Metabolites

Recent studies have highlighted the role of this compound (SC-1), a primary metabolite of sesamin, in the modulation of autophagy. nih.gov Autophagy is a fundamental cellular process for degrading and recycling cellular components to maintain homeostasis. nih.gov Research demonstrates that both sesamin and its monocatechol metabolite, SC-1, can induce autophagy flux at physiological concentrations in human cell cultures. nih.gov

Notably, the monocatechol metabolites of sesamin exhibit a more potent effect, promoting a higher autophagy flux compared to their unmetabolized precursor. nih.gov This was demonstrated in human cell cultures expressing tandem fluorescent-tagged microtubule-associated protein 1A/1B-light-chain 3 (LC3) proteins, a robust method for monitoring the progression of autophagy. nih.gov The findings suggest that the metabolic conversion of sesamin to SC-1 is a critical step for its enhanced activity in promoting cellular autophagic processes. nih.govmdpi.com

Selective Inhibition of Mammalian Target of Rapamycin Complex 1 (mTORC1)

The mechanism by which this compound promotes autophagy is through the selective inhibition of the mammalian target of rapamycin complex 1 (mTORC1). nih.gov mTORC1 is a crucial protein kinase that regulates cell growth, proliferation, and survival, and its inhibition is a known trigger for autophagy. nih.govspandidos-publications.com

Immunoblotting analyses have revealed that sesamin and its monocatechol metabolite inhibit mTORC1. nih.gov This inhibition is selective, as it does not affect the activity of mTOR Complex 2 (mTORC2), drawing a parallel to the action of the well-known mTORC1-selective inhibitor, rapamycin. nih.gov This selective action underscores a sophisticated interaction between the sesamin metabolite and a key cellular regulatory pathway, distinguishing its effects from broader kinase inhibitors. nih.govnih.gov

Effects on Downstream Targets (e.g., unc-51 like autophagy activating kinase 1, Transcription Factor EB) and Lysosomal Biogenesis

The selective inhibition of mTORC1 by this compound initiates a cascade of downstream effects that collectively enhance autophagy. nih.gov A key event is the decreased phosphorylation of unc-51 like autophagy activating kinase 1 (ULK1). nih.govspandidos-publications.com ULK1 is a critical initiator of autophagy, and its activation, following the suppression of mTORC1, leads to the formation of the isolation membrane, a precursor to the autophagosome. nih.govspandidos-publications.com

Simultaneously, the inhibition of mTORC1 leads to the dephosphorylation and subsequent nuclear translocation of Transcription Factor EB (TFEB). nih.govresearchgate.net Once in the nucleus, TFEB activates a genetic program that drives lysosomal biogenesis, the process of creating new lysosomes. nih.govresearchgate.net This is essential for the completion of the autophagy process, as lysosomes are required to fuse with autophagosomes to degrade their contents. embopress.org The coordinated action on both ULK1 and TFEB demonstrates that this compound not only initiates autophagy but also ensures the cellular machinery is equipped to complete the degradative process, thereby stimulating both autophagy and lysosomal biogenesis. nih.govnih.gov

Modulation of Vascular Endothelial Function

Endothelial Nitric Oxide-Dependent Vasorelaxation Mechanisms

Metabolites of sesamin, including this compound (SC-1), have been shown to induce vasorelaxation, a key component of vascular endothelial function. nih.govbrieflands.com This effect is primarily dependent on endothelial nitric oxide (NO). nih.gov Studies using rat aortic rings pre-contracted with phenylephrine (B352888) demonstrated that SC-1 produced significant endothelium-dependent vasorelaxation. nih.govresearchgate.net

The vasorelaxant effect was significantly diminished by pretreatment with an inhibitor of nitric oxide synthase (NOS), such as N(G)-nitro-L-arginine (NOARG), or an inhibitor of soluble guanylate cyclase. nih.gov This indicates that the vasodilatory action of SC-1 is mediated through the canonical NO/cGMP signaling pathway. nih.gov However, it's important to note that SC-1 did not alter the protein expression levels of endothelial NOS (eNOS) in aortic tissues, suggesting the effect is on the activity or bioavailability of NO rather than on the synthesis of the eNOS enzyme itself. nih.gov

Elucidation of Antioxidative Property-Independent Pathways

While some metabolites of sesamin possess potent radical-scavenging activities, the vasorelaxant effects of this compound (SC-1) and its methylated form (SC-1m) appear to be independent of their antioxidative properties. nih.govd-nb.info Research has shown that while SC-1 does exhibit radical-scavenging activity, another metabolite, SC-1m, induces vasorelaxation without having significant radical-scavenging capabilities. nih.gov Conversely, the potent antioxidant metabolite SC-2 had no vasorelaxant effect. nih.gov

This dissociation between antioxidant capacity and vasorelaxation points to alternative mechanisms. The antihypertensive effects of sesamin were not observed in rats treated chronically with a NOS inhibitor, further cementing the role of the NO pathway. nih.gov These findings strongly suggest that the enhancement of endothelium-dependent vasorelaxation by sesamin metabolites is a crucial mechanism for its in vivo antihypertensive effects, operating through pathways that are not reliant on direct antioxidant action. nih.govd-nb.info

Interactions with Xenobiotic-Metabolizing Enzymes

The biotransformation of sesamin into its active metabolite, this compound (SC-1), is mediated by xenobiotic-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily. nih.govresearchgate.net In the human liver, CYP2C9 has been identified as the most important isoform responsible for the initial catecholization of sesamin to form SC-1. nih.govresearchgate.net Other isoforms like CYP1A2 and CYP2C19 also contribute, but to a lesser extent. nih.govtandfonline.com

Following its formation, SC-1 can undergo further metabolism. It can be converted to a dicatechol form, a reaction that also involves CYP enzymes and enhances antioxidant activity. jfda-online.comresearchgate.net Alternatively, and more prominently in humans, SC-1 undergoes Phase II metabolism. jfda-online.comnih.gov This involves glucuronidation by UDP-glucuronosyltransferases (UGTs), with UGT2B7 being the most significant isoform, or methylation by catechol-O-methyltransferase (COMT). jfda-online.comnih.govjfda-online.com Glucuronidation significantly reduces the antioxidant activity of the metabolite. jfda-online.comresearchgate.net

Sesamin itself has been shown to be a mechanism-based inhibitor of CYP2C9. nih.govresearchgate.net This interaction is noteworthy as it could potentially affect the metabolism of other drugs that are substrates for this enzyme. nih.gov However, the metabolic-intermediate complex formed between sesamin and CYP2C9 appears to be unstable, suggesting the clinical impact of this interaction might be minimal at standard doses. researchgate.net The metabolism of sesamin shows significant species differences; for instance, glucuronidation of SC-1 is much higher in human liver microsomes compared to rats, where further catecholization is more prominent. jfda-online.comnih.gov

Mechanism-Based Inhibition of Cytochrome P450 Isoforms (e.g., CYP2C9)

The metabolism of (+)-sesamin is principally carried out by the cytochrome P450 enzyme system, with CYP2C9 identified as the most crucial isoform for its initial conversion in the human liver. jfda-online.comresearchgate.netnih.gov This enzymatic process transforms the methylenedioxyphenyl moiety of the sesamin molecule into a catechol structure, yielding this compound. researchgate.netpnas.org

This metabolic activation is associated with a mechanism-based inhibition of CYP2C9. jfda-online.comresearchgate.netnih.govresearchgate.net This type of inhibition, also known as suicide inhibition, occurs when an enzyme converts a substrate into a reactive intermediate that, in turn, inactivates the enzyme. In the case of sesamin, the CYP2C9-mediated oxidation of its methylenedioxyphenyl group generates a highly reactive carbene intermediate. nih.govresearchgate.net This carbene then forms a quasi-irreversible, coordinate covalent bond with the ferrous heme iron of the CYP2C9 active site, creating a metabolic-intermediate (MI) complex. nih.gov The formation of this MI complex renders the enzyme temporarily inactive. nih.govresearchgate.net

While CYP2C9 is the primary target, other P450 isoforms like CYP1A2 also contribute to sesamin metabolism, though to a lesser extent and without demonstrating mechanism-based inhibition. researchgate.netnih.gov The inhibition is specific to isoforms that metabolize the methylenedioxyphenyl group. This process is considered a weak, quasi-irreversible inhibition because the MI complex is not stable indefinitely and can dissociate, eventually restoring the enzyme's function. jfda-online.comnih.govresearchgate.net

Kinetic and Spectroscopic Characterization of Enzyme-Metabolite Interactions

The interaction between sesamin and CYP2C9 has been characterized through detailed kinetic and spectroscopic studies, which provide quantitative and physical evidence for the mechanism-based inhibition and the formation of the MI complex.

Kinetic Analysis: Kinetic studies have quantified the efficiency of both the metabolism of sesamin by CYP2C9 and the subsequent inactivation of the enzyme. The affinity of sesamin for CYP2C9 is reflected in its Michaelis-Menten constant (Kₘ), while the inactivation parameters (Kᵢ and kᵢₙₐ꜀ₜ) describe the concentration dependence and rate of inhibition. Research has shown that while sesamin is a substrate for CYP2C9, it also acts as a competitive and mechanism-based inhibitor. researchgate.netresearchgate.net

| Parameter | Value | Enzyme/System | Description | Source |

|---|---|---|---|---|

| Kₘ (for sesamin) | 5.4 µM | Human CYP2C9 | Michaelis-Menten constant, indicating the substrate concentration at which the reaction rate is half of Vₘₐₓ. | pnas.org |

| k꜀ₐₜ (for sesamin) | 220-fold lower than SesA | Human CYP2C9 | Turnover number, representing the number of substrate molecules converted per enzyme site per unit time. | pnas.org |

| Kᵢ (competitive inhibition) | 13.1 µM | Recombinant Human CYP2C9 | Inhibition constant for the competitive inhibition of S-warfarin 7-hydroxylation. | researchgate.net |

| kᵢₙₐ꜀ₜ/Kᵢ (inactivation potency) | 138 L/mmol/min | Human Liver Microsomes (CYP2C9) | A measure of the efficiency of the mechanism-based inactivation. | researchgate.net |

Spectroscopic Characterization: The formation of the metabolic-intermediate (MI) complex between the sesamin-derived carbene and the heme iron of CYP2C9 produces a distinct spectroscopic signature. Difference spectroscopy, which measures the change in the absorbance spectrum upon interaction, is a key tool for detecting this complex. When sesamin is incubated with human or rat liver microsomes in the presence of NADPH, a characteristic Soret peak emerges at approximately 459 nm. researchgate.netnih.gov This peak is the hallmark of the MI complex formed by compounds with a methylenedioxyphenyl group. nih.gov

Further spectroscopic monitoring has revealed that this complex is unstable. The absorbance peak at 459 nm diminishes over time, indicating the dissociation of the complex and the gradual recovery of the enzyme's active state. nih.gov

| Parameter | Value | System | Significance | Source |

|---|---|---|---|---|

| Absorbance Peak (λₘₐₓ) | 459 nm | Human/Rat Liver Microsomes + NADPH | Characteristic peak confirming the formation of the metabolic-intermediate (MI) complex. | researchgate.netnih.gov |

| MI Complex Half-life | ~10-20 min | Human/Rat Liver Microsomes | Indicates the instability and quasi-irreversible nature of the enzyme inhibition, as the complex dissociates, restoring enzyme function. | nih.govresearchgate.net |

Structure Activity Relationship Sar Studies of + Sesamin Monocatechol and Its Analogs

Role of the Catechol Moiety in Conferring Biological Activities

The transformation of (+)-sesamin into its catechol metabolites is a critical activation step for many of its biological effects. (+)-Sesamin itself, which contains two methylenedioxyphenyl groups, exhibits weak antioxidative properties in vitro. However, upon metabolism in the liver, one of these groups is converted into a 3,4-dihydroxyphenyl group, known as a catechol moiety, to form (+)-sesamin monocatechol. nih.gov This structural change is fundamental to the compound's enhanced biological activity.

The catechol group is a well-known scavenger of free radicals, and its introduction into the sesamin (B1680957) structure confers potent antioxidant capabilities. nih.gov Research has shown that metabolites containing catechol moieties are responsible for the protective effects of sesamin against oxidative damage. nih.gov Studies have identified metabolites such as (1R,2S,5R,6S)-6-(3,4-dihydroxyphenyl)-2-(3,4-methylenedioxyphenyl)-3,7-dioxabicyclo nih.govnih.govoctane (a monocatechol derivative) and the novel compound (1R,2S,5R,6S)-2,6-bis(3,4-dihydroxyphenyl)-3,7-dioxabicyclo nih.govnih.govoctane (a dicatechol derivative), both of which show strong radical scavenging activities. nih.gov This suggests that (+)-sesamin acts as a prodrug, being metabolized to its active catechol forms in the body. nih.gov

Beyond antioxidant effects, the monocatechol derivative of sesamin (referred to as SC1) has demonstrated significantly higher anti-inflammatory activity than the parent compound. nih.gov In studies using mouse macrophage-like cells, SC1 was found to be a potent inhibitor of lipopolysaccharide (LPS)-induced nitric oxide (NO) production, a key process in inflammation. nih.govrsc.org Further conversion of the monocatechol to a dicatechol form can enhance its antioxidant activity even more. nih.govresearchgate.net These findings underscore that the catechol functional group is the primary pharmacophore responsible for the antioxidant and anti-inflammatory activities of sesamin metabolites. nih.govoup.com

| Compound | Key Structural Feature | Observed Biological Activity | Reference |

|---|---|---|---|

| (+)-Sesamin | Two Methylenedioxyphenyl Groups | Weak antioxidant activity in vitro | nih.gov |

| This compound (SC1) | One Catechol Group | Strong radical scavenging; Potent anti-inflammatory effects (NO production inhibition) | nih.govnih.gov |

| (+)-Sesamin Dicatechol | Two Catechol Groups | Enhanced antioxidant activity | researchgate.netoup.com |

Impact of Glucuronidation and Methylation on Compound Efficacy

Following its formation, this compound undergoes further phase II metabolism, primarily through glucuronidation and methylation, which significantly modulates its efficacy. nih.govresearchgate.net In the human liver, the glucuronidation of sesamin monocatechol is a major metabolic pathway, catalyzed predominantly by the enzyme UDP-glucuronosyltransferase 2B7 (UGT2B7). nih.govresearchgate.net

Glucuronidation, the attachment of a glucuronic acid moiety, is a detoxification process that increases the water solubility of compounds to facilitate their excretion. rsc.org This process, however, strongly reduces the direct antioxidant activity of the monocatechol metabolite. nih.govresearchgate.net Despite this, glucuronidated metabolites are not necessarily inactive. They can act as stable transport forms or reservoirs of the active compound. Studies have shown that sesamin monocatechol glucuronides can exert anti-inflammatory effects through a process of deconjugation. nih.govrsc.org In macrophage-like cells, these glucuronides are taken up and the glucuronic acid group is cleaved by the enzyme β-glucuronidase, releasing the active monocatechol form (SC1) intracellularly. nih.govrsc.org The inhibitory effects of the glucuronides on NO production were found to be time-dependently enhanced, which correlated with the intracellular accumulation of the active, deconjugated SC1. nih.gov

Methylation is another metabolic fate for the catechol group, carried out by catechol-O-methyltransferase (COMT). nih.govresearchgate.net This reaction adds a methyl group to one of the hydroxyls of the catechol moiety. The inhibitory effects of sesamin monocatechol glucuronides on NO production were enhanced when COMT was inhibited, suggesting that methylation is a competing pathway that can reduce the local concentration of the active monocatechol form. nih.govrsc.org Therefore, both glucuronidation and methylation are key determinants of the bioavailability and efficacy of this compound at its target sites.

| Metabolic Process | Enzyme | Effect on this compound | Outcome | Reference |

|---|---|---|---|---|

| Glucuronidation | UGT2B7 | Adds glucuronic acid to the catechol group | Reduces direct antioxidant activity; acts as a prodrug for intracellular release of the active form. | nih.govnih.govresearchgate.net |

| Methylation | COMT | Adds a methyl group to the catechol group | Reduces the concentration of the active monocatechol form. | nih.govnih.govresearchgate.net |

| Deconjugation | β-glucuronidase | Removes glucuronic acid from the glucuronide metabolite | Releases the active this compound inside target cells, restoring anti-inflammatory activity. | nih.govrsc.org |

Stereochemical Influences on Metabolism and Bioactivity (e.g., Comparison with Episesamin Metabolites)

Stereochemistry plays a pivotal role in the metabolism and subsequent biological activity of lignans (B1203133). (+)-Sesamin has a geometric isomer, (+)-episesamin, which is not typically found in nature but is formed during the oil refining process. researchgate.net Commercially available sesamin supplements often contain a mixture of both epimers. researchgate.net Comparative studies of these two compounds have revealed significant differences in their metabolic pathways and physiological effects. researchgate.net

The initial monocatecholization of sesamin is primarily handled by the enzyme CYP2C9 in the human liver. researchgate.net In contrast, the metabolism of episesamin involves both CYP2C9 and CYP1A2 to a nearly equal extent, leading to the formation of two different monocatechol epimers (S- and R-monocatechols). researchgate.net This initial metabolic divergence leads to different downstream products and biological outcomes.

While the monocatechol metabolites of both sesamin and episesamin are further metabolized into dicatechol, glucuronide, and methylated forms, the contribution of each pathway differs significantly between the two stereoisomers. researchgate.net These metabolic distinctions are thought to be the basis for their different biological effects. For instance, episesamin has been shown to have a more potent effect on increasing hepatic fatty acid oxidation than sesamin. researchgate.net A study comparing their effects showed that episesamin increased mitochondrial and peroxisomal palmitoyl-CoA oxidation rates to a much greater extent than sesamin. researchgate.net More recently, research has indicated that the monocatechol metabolites of both sesamin and episesamin can induce autophagy, a cellular recycling process, with the metabolites showing higher activity than their parent compounds. nih.gov This highlights that while stereochemistry dictates the specifics of metabolism, the resulting catechol metabolites from both isomers are biologically active. nih.gov

Rational Design and Synthesis of this compound Derivatives for Mechanistic Research

While extensive research has focused on the metabolism of naturally occurring sesamin, the rational design and synthesis of specific this compound derivatives for mechanistic research are less documented. The primary approach has been to isolate and study the metabolites produced in vivo or in vitro. However, principles of medicinal chemistry and SAR studies on related compounds can provide a theoretical basis for designing novel analogs.

The goal of such rational design would be to create derivatives with improved potency, selectivity, or metabolic stability to better probe their mechanisms of action. For example, based on the knowledge that the catechol moiety is the key pharmacophore, derivatives could be synthesized with modifications to the rest of the lignan (B3055560) scaffold to enhance interaction with specific biological targets.

Structure-activity relationship studies on related sesame lignans, such as sesaminol, provide a model for this approach. In one study, CoMFA (Comparative Molecular Field Analysis) models were used to elucidate the SAR of sesaminol's antioxidant activity. nih.gov The analysis revealed that the active site was centered on the hydroxyl group of the benzene (B151609) ring and that bulky, positively charged groups on the furofuran ring system were positively correlated with antioxidant activity. nih.gov Applying similar computational and synthetic strategies to this compound could lead to the development of powerful chemical tools for research. Synthetic routes to sesame lignans are known, which could be adapted to produce specific monocatechol derivatives with planned modifications, allowing for a systematic exploration of their biological functions. nih.gov

Advanced Methodologies for Research on + Sesamin Monocatechol

Analytical and Quantification Techniques for Compound and Metabolite Profiling

Accurate identification and quantification of (+)-Sesamin monocatechol and its related metabolites are fundamental to understanding its pharmacokinetics and biological effects. Researchers employ a combination of powerful chromatographic and spectroscopic methods to achieve the necessary sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a foundational technique for the separation and quantification of this compound from complex biological samples. nih.govresearchgate.net The method's versatility allows for the analysis of various matrices, including urine and extracts from in vitro experiments. nih.govscispace.com

In a typical application, reversed-phase HPLC is utilized, often with a C18 column, to separate the compounds of interest. researchgate.netfrontiersin.org Detection is commonly performed using a diode array detector (DAD), which allows for the monitoring of absorbance at specific wavelengths, such as 285 nm or 290 nm, characteristic of the lignan (B3055560) structure. scispace.com The elution of this compound and its parent compound, sesamin (B1680957), is achieved using a gradient mobile phase, frequently composed of acetonitrile (B52724) and an aqueous buffer like phosphate (B84403) buffer or acetic acid. researchgate.netscispace.com For instance, one established method uses a gradient of acetonitrile and 0.01 mol/L phosphate buffer (pH 2.8) to achieve separation. researchgate.net

The quantitative aspect of HPLC analysis relies on the creation of calibration curves using authentic standards of the compounds. frontiersin.org This allows for the precise determination of the concentration of this compound in a given sample. The limit of quantitation (LOQ) for related lignans (B1203133) like sesamin has been reported to be as low as 75 μg/L, demonstrating the sensitivity of the technique. researchgate.net

| Parameter | Description | Source |

|---|---|---|

| Column | Reversed-phase C18 | researchgate.netfrontiersin.org |

| Mobile Phase | Gradient elution with acetonitrile and aqueous buffer (e.g., phosphate buffer, acetic acid) | researchgate.netscispace.com |

| Detection | Diode Array Detector (DAD) at 285 nm or 290 nm | scispace.com |

| Application | Separation and quantification in urine and in vitro samples | nih.govscispace.com |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (LC-MS/MS) for Identification and Quantification

Mass Spectrometry (MS), particularly when coupled with liquid chromatography as in LC-MS and tandem mass spectrometry (LC-MS/MS), provides unparalleled sensitivity and specificity for the identification and quantification of this compound. nih.gov This technique is instrumental in confirming the identity of metabolites isolated by HPLC and for detecting them at very low concentrations in biological fluids. nih.govscispace.com

Electrospray ionization (ESI) is a commonly used ionization source for analyzing sesamin and its metabolites. scispace.comsci-hub.box The mass spectrometer can be operated in both positive and negative ion modes to capture the molecular ions of the target compounds. For instance, the monocatechol metabolite of sesamin has been identified by observing its [M-H]⁻ ion in negative ion mode. scispace.com

Tandem mass spectrometry (MS/MS) further enhances the confidence in identification by fragmenting the parent ion and analyzing the resulting product ions, creating a unique "fingerprint" for the molecule. researchgate.net This capability is crucial for distinguishing between isomeric metabolites. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has been successfully employed for the measurement of sesamin and its monocatechol metabolite in plasma samples. nih.gov The use of multi-reaction monitoring (MRM) in LC-MS/MS allows for highly selective and sensitive quantification of the target analytes. nih.gov

| Technique | Application | Key Features | Source |

|---|---|---|---|

| LC-MS | Structural corroboration of isolated metabolites | Electrospray ionization (ESI), detection of molecular ions (e.g., [M-H]⁻) | scispace.com |

| LC-MS/MS | Identification and quantification in biological matrices | High sensitivity and specificity, fragmentation analysis for structural confirmation | nih.govresearchgate.net |

| UPLC-MS/MS | Quantification of sesamin and this compound in plasma | Enhanced chromatographic resolution and speed | nih.gov |

Nuclear Magnetic Resonance (NMR) for Structural Elucidation and Quantitative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound. nih.govscispace.com While MS provides information about the mass and fragmentation of a molecule, NMR provides detailed insights into the connectivity of atoms and the three-dimensional structure. A suite of one-dimensional (¹H-NMR) and two-dimensional NMR experiments, including Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), are employed to unambiguously assign the structure of the metabolite. scispace.commdpi.com

For example, the structure of the major urinary metabolite of sesamin was confirmed as (1R,2S,5R,6S)-6-(3,4-dihydroxyphenyl)-2-(3,4-methylenedioxyphenyl)-3,7-dioxabicyclo- semanticscholar.orgsemanticscholar.orgoctane using a combination of these NMR techniques. nih.govscispace.com

Beyond structural elucidation, NMR can also be used for quantitative analysis (qNMR). A quantitative ¹H-NMR method has been developed to measure the amount of the sesamin catechol metabolite in urine extracts. nih.govscispace.com This technique utilizes the signal from the methylenedioxyphenyl protons for quantification against an external standard. scispace.com The precision of this qNMR method has been demonstrated with low intra- and inter-assay variations. scispace.com

| NMR Experiment | Purpose | Source |

|---|---|---|

| ¹H-NMR | Quantitative analysis of metabolites | nih.govscispace.com |

| COSY, TOCSY | Establishing proton-proton correlations | scispace.commdpi.com |

| HSQC, HMBC | Determining carbon-proton connectivity | scispace.commdpi.com |

| NOESY | Investigating through-space proton interactions and stereochemistry | scispace.commdpi.com |

In Vitro Research Models for Mechanistic Studies

In vitro models are essential for dissecting the molecular mechanisms underlying the metabolism of sesamin to this compound and its subsequent biological activities. These systems allow for controlled experiments that can identify specific enzymes and pathways involved.

Recombinant Enzyme Expression Systems (e.g., Human P450 Isoforms in Yeast)

To pinpoint the specific enzymes responsible for the conversion of sesamin to its monocatechol metabolite, researchers utilize recombinant enzyme expression systems. A common approach involves expressing individual human cytochrome P450 (CYP450) isoforms in host organisms like Saccharomyces cerevisiae (yeast). nih.govresearchgate.net

By incubating sesamin with yeast cells or microsomal fractions prepared from these cells, each expressing a different human CYP450 isoform (e.g., CYP1A1, 1A2, 2C9, 2C19, etc.), it is possible to determine which enzymes are capable of catalyzing the catecholization reaction. nih.govresearchgate.net Such studies have revealed that multiple CYP450 isoforms can produce the monocatechol metabolite of sesamin. nih.govsemanticscholar.org Kinetic analyses using these recombinant systems, which determine parameters like Km and kcat, have identified CYP2C19 as having the highest catalytic efficiency (kcat/Km) for this reaction. nih.govresearchgate.net However, when considering the relative abundance of these enzymes in the human liver, CYP2C9 is suggested to be the most significant contributor to sesamin catecholization in vivo. nih.govresearchgate.netsemanticscholar.org

Isolated Organelle Studies (e.g., Liver Microsomes, Cytosol)

Isolated organelles, particularly liver microsomes and cytosol, provide a more complex and physiologically relevant in vitro environment for studying the metabolism of this compound. semanticscholar.orgresearchgate.net Liver microsomes are rich in CYP450 enzymes and UDP-glucuronosyltransferases (UGTs), which are key players in phase I and phase II metabolism, respectively. semanticscholar.orgresearchgate.net

These microsomal systems are also used to investigate the further metabolism of this compound. For instance, it has been shown that in human liver microsomes, the glucuronidation of the monocatechol metabolite, a reaction catalyzed by UGTs, is a more predominant pathway than its further conversion to a dicatechol form. semanticscholar.orgresearchgate.net In contrast, studies with rat liver microsomes show a different metabolic profile, highlighting species-specific differences. semanticscholar.orgresearchgate.net

The cytosolic fraction of liver cells is also utilized in these in vitro studies. The cytosol contains enzymes such as catechol-O-methyltransferase (COMT), which has been shown to be involved in the methylation of this compound. semanticscholar.orgresearchgate.net

| Model System | Key Enzymes Studied | Major Findings | Source |

|---|---|---|---|

| Recombinant Human P450s in Yeast | CYP1A1, CYP1A2, CYP2C9, CYP2C19, etc. | Identified multiple P450s capable of sesamin catecholization; CYP2C19 has the highest catalytic efficiency. | nih.govresearchgate.net |

| Human Liver Microsomes | CYP2C9, CYP1A2, UGTs | Confirmed CYP2C9 as the major enzyme for monocatechol formation; Glucuronidation is a major subsequent pathway. | semanticscholar.orgnih.govresearchgate.netsemanticscholar.org |

| Human Liver Cytosol | Catechol-O-methyltransferase (COMT) | Demonstrated the methylation of this compound. | semanticscholar.orgresearchgate.net |

Advanced Cell Culture Systems for Molecular and Cellular Pathway Analysis

To investigate the direct effects of this compound at the cellular level, researchers employ a variety of advanced cell culture systems. These in vitro models are indispensable for dissecting molecular and cellular pathways without the complexities of systemic metabolism. Studies have demonstrated that the monocatechol metabolites of sesamin can exhibit higher biological activity than the parent compound. nih.gov For instance, research using human fetal lung fibroblast (TIG-3) cells in a replicative senescence model showed that sesamin metabolites, including the monocatechol form, could suppress the induction of cellular senescence by maintaining mitochondrial function and mitigating DNA damage. mdpi.com

Human endothelial cell lines, such as EA.hy926, are utilized to study the effects on angiogenesis and vascular function. mdpi.com In models of endothelial dysfunction, where cells are exposed to stressors like oxidized low-density lipoprotein (oxLDL), sesamin and its metabolites have been shown to mitigate inflammation and oxidative stress. nih.gov These systems allow for detailed analysis of signaling pathways, such as the nuclear factor-kappaB (NF-κB) pathway, and the expression of adhesion molecules and inflammatory cytokines. nih.gov Furthermore, neuronal cell lines (e.g., PC12) and microglial cells (e.g., BV-2) are used in models of neurotoxicity to explore the protective mechanisms of sesamin metabolites against oxidative stress and inflammation in the central nervous system. nih.gov

Recent studies have highlighted that sesamin's monocatechol metabolite effectively promotes autophagy by selectively inhibiting the mammalian target of rapamycin (B549165) complex 1 (mTORC1), an effect observed at physiological concentrations in human cell cultures. nih.gov This demonstrates the importance of using metabolites directly in cell-based assays to accurately determine their specific molecular targets and mechanisms of action.

In Vivo Animal Models for Investigating Biological Responses (Focus on Metabolite Contributions)

While cell culture systems are vital for mechanistic studies, in vivo animal models are essential for understanding the integrated physiological and metabolic responses to (+)-Sesamin and its metabolites, including this compound. When sesamin is administered to these models, it undergoes first-pass metabolism, leading to the circulation of its metabolites. Therefore, the observed biological outcomes are largely attributable to the actions of these metabolic products.

Animal models are extensively used to investigate the antioxidant and anti-inflammatory properties of sesamin, which are largely mediated by its metabolites. In models of acute inflammation, such as carrageenan-induced paw edema in rats, sesamin extracts have demonstrated significant anti-inflammatory effects. biomedpharmajournal.org To study neuroinflammation and oxidative brain injury, researchers use models like kainic acid-induced status epilepticus. In such models, pretreatment with sesamin has been shown to reduce oxidative stress markers like thiobarbituric acid reactive substances (TBARS) and inhibit the activation of inflammatory pathways involving mitogen-activated protein kinases (MAPK) and cyclooxygenase-2 (COX-2). nih.govmdpi.com Similarly, in models of Parkinson's disease induced by toxins like 6-hydroxydopamine (6-OHDA) in rats, sesamin administration has been found to lower levels of inflammatory mediators in the brain. mdpi.com These models are crucial for confirming the protective effects of sesamin's metabolites against oxidative and inflammatory damage in a complex biological system.

| Animal Model | Inducing Agent | Key Findings Related to Metabolite Action | Measured Parameters |

|---|---|---|---|

| Rats (Wistar) | Carrageenan | Significant inhibition of paw edema in the prostaglandin-mediated phase. biomedpharmajournal.org | Paw edema volume |

| Rats | Kainic Acid (KA) | Protection against brain injury via anti-inflammatory and antioxidative mechanisms. nih.gov | Plasma α-tocopherol, TBARS, MAPK activation, COX-2 expression |

| Rats | 6-hydroxydopamine (6-OHDA) | Alleviation of astrogliosis and reduction of inflammatory mediators in the brain. mdpi.com | Glial fibrillary acidic protein (GFAP) immunoreactivity |

The antihypertensive effects of sesamin are well-documented in various animal models, with evidence pointing to its metabolites as key players in improving vascular function. A primary model used is the Spontaneously Hypertensive Rat (SHR), a genetic model of hypertension. nih.gov In SHRs, long-term administration of sesamin has been shown to improve arterial function by enhancing the expression of endothelial nitric oxide synthase (eNOS) and reducing vascular oxidative stress through the downregulation of NADPH oxidase subunits. nih.govnih.gov

Other models include pharmacologically-induced hypertension, such as in monocrotaline-induced pulmonary hypertensive rats, where sesamin administration decreased right ventricular systolic pressure and mean pulmonary arterial pressure. nih.gov Studies in streptozotocin (B1681764) (STZ)-induced diabetic rats, which also exhibit hypertension, have shown that sesamin can ameliorate high blood pressure. nih.gov Research using rat aortic rings has demonstrated that sesamin metabolites produce endothelium-dependent vasorelaxation, an effect linked to the enhancement of nitric oxide (NO) bioavailability. nih.gov This effect is considered a crucial mechanism for the in vivo antihypertensive action of sesamin. nih.gov

| Animal Model | Type of Hypertension | Key Findings Related to Metabolite Action | Measured Parameters |

|---|---|---|---|

| Spontaneously Hypertensive Rat (SHR) | Genetic | Enhanced eNOS expression, reduced expression of NADPH oxidase subunits (p22phox, p47phox). nih.gov | Blood pressure, aortic superoxide (B77818) production, eNOS expression |

| Rats | Monocrotaline-induced | Decreased right ventricular systolic pressure and mean pulmonary arterial pressure. nih.gov | Ventricular and arterial pressure, NADPH oxidase expression |

| Streptozotocin (STZ)-induced Diabetic Rats | Metabolic | Amelioration of high blood pressure. nih.govresearchgate.net | Systolic blood pressure |

| Rats (ex vivo) | N/A (Aortic Rings) | Metabolites SC-1m, SC-1, and SC-2m induced endothelium-dependent vasorelaxation. nih.gov | Vasorelaxation in phenylephrine-precontracted aortic rings |

The liver and kidneys are primary sites for the metabolism of sesamin and are also key organs where its metabolites exert significant effects. researchgate.net Animal models of metabolic disease are therefore critical for investigating these actions. In high-fat diet-induced models of dyslipidemia and kidney injury in rats, sesamin administration has been shown to improve the lipid profile and protect against renal damage by reducing oxidative stress. nih.gov Sesamin metabolites contribute to the reduction of liver lipid deposition by increasing the activity and expression of enzymes involved in fatty acid oxidation while decreasing enzymes for fatty acid synthesis. nih.gov

Models of liver toxicity, such as carbon tetrachloride (CCl4)-induced liver injury in rats, are used to study hepatoprotective effects. In these models, sesamin has been found to ameliorate oxidative liver damage by reducing lipid peroxidation and enhancing the activity of antioxidant enzymes like superoxide dismutase and catalase. nih.gov Furthermore, in mouse models of non-alcoholic steatohepatitis (NASH), sesamin treatment improved liver function and reduced hepatic damage. nih.gov A meta-analysis of studies using animal models of obesity-related diseases concluded that sesamin supplementation provides organ protection from oxidative stress and reduces inflammation, highlighting the systemic benefits derived from its metabolites. nih.gov

| Animal Model | Condition Investigated | Key Findings Related to Metabolite Action | Measured Parameters |

|---|---|---|---|

| Rats on High-Fat Diet | Dyslipidemia and Kidney Injury | Improved lipid profile, reduced renal oxidative stress and structural damage. nih.gov | Serum lipids (TC, TG), urinary protein, renal SOD and MDA levels |

| Rats | Carbon Tetrachloride (CCl4)-induced Liver Injury | Ameliorated oxidative liver damage and restored normal hepatocyte architecture. nih.gov | Serum liver enzymes, liver TBARS, GSH, SOD, catalase levels |

| Mice on High-Fat, High-Cholesterol Diet | Non-alcoholic steatohepatitis (NASH) | Improved glucose tolerance, reduced liver enzymes, and improved hepatic pathology. nih.gov | ALT, AST, FFA, TC, TG levels |

Future Directions and Emerging Research Avenues for + Sesamin Monocatechol

Elucidation of Uncharacterized Metabolic Enzymes and Genes

While the initial conversion of sesamin (B1680957) to (+)-sesamin monocatechol in humans is known to be mediated by cytochrome P450 (CYP) enzymes, with further conjugation by UDP-glucuronosyltransferase (UGT) and O-methyltransferase (COMT), the specific isozymes and the full downstream metabolic cascade remain partially characterized. pnas.orgnih.govnih.gov Future research must focus on identifying the precise human CYP enzymes responsible for this primary metabolic step and subsequent modifications. This knowledge is crucial for predicting potential drug-metabolite interactions and understanding inter-individual variability in response to sesamin consumption. nih.gov

In the microbial realm, a significant breakthrough has been the discovery of a sesamin-converting enzyme, SesA, from the bacterium Sinomonas sp. no. 22. pnas.orgnih.gov This enzyme catalyzes the transfer of a methylene (B1212753) group from either sesamin or this compound to tetrahydrofolate (THF), leading to the formation of catechol moieties. pnas.orgnih.gov The discovery of the sesA gene opens the door to identifying homologous genes in other bacteria, including the human gut microbiome. nih.govnih.gov A primary future objective is to screen and characterize these novel microbial enzymes and their corresponding genes to map the complete landscape of lignan (B3055560) metabolism by gut flora, which could significantly influence the bioavailability and activity of this compound in vivo.

| Organism/System | Enzyme/Process | Reaction | Status |

|---|---|---|---|

| Human Liver | Cytochrome P450 (CYP) | Sesamin → this compound | Established, specific isozymes require further characterization. nih.gov |

| Human Liver | UGT / COMT | This compound → Glucuronidated/Methylated conjugates | Established, further downstream metabolites uncharacterized. pnas.orgnih.gov |

| Sinomonas sp. no. 22 | SesA Enzyme | This compound → Sesamin dicatechol + 5,10-CH2-THF | Characterized. pnas.orgnih.gov |

| Human Gut Microbiome | Unknown Enzymes | This compound → Further degradation products | Largely uncharacterized. |

Identification of Novel Receptor Interactions and Downstream Signaling Pathways

Recent studies indicate that this compound is not merely a passive metabolite but an active signaling molecule with specific intracellular targets. A key emerging area of research is its interaction with the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway. nih.gov Evidence suggests that this compound and other metabolites can promote autophagy with greater efficacy than sesamin itself by selectively inhibiting mTORC1. nih.govresearchgate.net This inhibition leads to the dephosphorylation and activation of downstream effectors like unc-51 like autophagy activating kinase 1 (ULK1) and transcription factor EB (TFEB), stimulating the formation of autophagosomes. nih.gov

Another promising research frontier is the role of this compound as an inhibitor of Spleen Tyrosine Kinase (SYK). SYK is a critical mediator in the signaling pathways of immune receptors. Inhibition of SYK by sesamin and its metabolites could modulate a range of downstream inflammatory cascades, including those involving p38 mitogen-activated protein kinases (MAPK) and nuclear factor-κB (NF-κB). mdpi.com Future investigations should aim to confirm the direct binding of this compound to these targets and fully delineate the subsequent signaling events. Identifying these novel receptor interactions is paramount for understanding its anti-inflammatory and cellular homeostasis-regulating properties.

| Target Pathway | Key Protein(s) | Proposed Effect of this compound | Downstream Consequence |

|---|---|---|---|

| mTORC1 Signaling | mTOR, Raptor | Selective Inhibition | Induction of autophagy, regulation of cell growth. nih.gov |

| Immune Receptor Signaling | Spleen Tyrosine Kinase (SYK) | Inhibition | Suppression of downstream inflammatory mediators (p38 MAPK, NF-κB). mdpi.com |

Advanced Structural Biology of this compound-Binding Proteins and Enzymes

A significant gap in the current understanding of this compound is the lack of high-resolution structural data detailing its interaction with protein targets. While key targets such as mTORC1 and SYK have been identified, the precise molecular interactions remain unknown. nih.govnih.gov Future research must prioritize solving the three-dimensional structures of this compound in complex with its binding partners using techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM).

Obtaining these co-crystal structures would provide invaluable atomic-level insights into the binding pocket, identifying the specific amino acid residues that form hydrogen bonds, hydrophobic interactions, and other stabilizing forces. This structural information is the foundation for structure-based drug design, enabling the rational development of new derivatives with enhanced potency, selectivity, and improved pharmacokinetic properties. Understanding how this compound fits into the ATP-binding pocket of kinases like SYK, for example, could explain its inhibitory mechanism and guide the synthesis of next-generation anti-inflammatory agents. mdpi.com

Bioengineering Strategies for Enhanced Production and Derivatization

The limited availability of pure this compound from natural sources or chemical synthesis poses a barrier to extensive research and development. Bioengineering offers a promising solution to this challenge. A key future direction is the development of microbial cell factories for the targeted production of this metabolite. Leveraging the recently discovered sesA gene from Sinomonas sp., researchers can employ metabolic engineering strategies to create recombinant microbial hosts, such as Escherichia coli or Saccharomyces cerevisiae. pnas.orgnih.govlbl.gov

These engineered microorganisms could be designed to express the SesA enzyme, which can efficiently convert abundant, commercially available sesamin into this compound and its dicatechol derivative through biocatalysis. nih.gov Furthermore, protein engineering techniques could be applied to modify the substrate specificity or catalytic efficiency of SesA, potentially generating a library of novel sesamin derivatives with unique biological activities. This approach would not only ensure a sustainable and scalable supply of the target compound but also open avenues for creating new bioactive molecules for therapeutic screening.

Development of Integrated Omics Approaches for Comprehensive Metabolomic and Mechanistic Understanding

To achieve a holistic view of the biological effects of this compound, future research must move beyond single-pathway analyses and adopt integrated "omics" approaches. frontiersin.orgnih.gov A systems-level investigation combining metabolomics, proteomics, and transcriptomics will be essential for building a comprehensive mechanistic model of its action.

Metabolomics can be used to perform detailed pharmacokinetic studies, tracking the absorption, distribution, metabolism, and excretion of this compound and identifying all its downstream metabolites in biological systems. researchgate.net

Proteomics , particularly chemoproteomics using affinity-based probes, can identify the full spectrum of protein binding partners in an unbiased manner, potentially uncovering novel targets and off-target effects. frontiersin.org

Transcriptomics (RNA-Seq) will reveal the global changes in gene expression induced by the compound, providing insights into the cellular pathways and regulatory networks it modulates. nih.gov

By integrating these multi-omics datasets, researchers can construct detailed network models that connect the initial protein-binding event to downstream changes in metabolic flux and gene regulation, offering an unprecedented, comprehensive understanding of the compound's mechanism of action. oup.comnih.gov

Q & A

Q. What are the primary metabolic pathways of (+)-Sesamin monocatechol (SC-1), and which enzymes are involved?

SC-1 is a key intermediate in sesamin metabolism. It is formed via CYP-mediated oxidation of sesamin, followed by further transformations involving catechol-O-methyltransferase (COMT), sulfotransferases (SULT), and UDP-glucuronosyltransferases (UGT) to produce methylated, sulfated, or glucuronidated derivatives . Researchers should prioritize in vitro assays using liver microsomes or recombinant CYP isoforms (e.g., CYP2C9, CYP3A4) to identify specific enzymes responsible for SC-1 metabolism. LC-MS or NMR can track metabolite formation .

Q. What analytical methods are recommended for identifying and quantifying SC-1 in biological matrices?

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying SC-1 due to its sensitivity and specificity. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy is critical. Researchers should validate methods using spike-and-recovery experiments in plasma or tissue homogenates to account for matrix effects .

Q. How can researchers ensure reproducibility in SC-1 isolation and characterization?

Detailed protocols for column chromatography (e.g., silica gel, reverse-phase) and crystallization conditions (solvent ratios, temperature) must be documented. Purity should be verified via melting point analysis, HPLC (>95% purity), and spectral data (UV, IR, NMR). Reference standards from authenticated sources (e.g., Sigma-Aldrich) are essential for calibration .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in SC-1’s reported bioactivity across studies?

Discrepancies may arise from differences in cell models, metabolite stability, or enzyme kinetics. To address this:

- Perform dose-response studies across multiple cell lines (e.g., RAW264.7 macrophages vs. SW1353 chondrocytes) to assess context-dependent effects .

- Quantify intracellular SC-1 levels using LC-MS to correlate bioactivity with actual exposure concentrations .

- Use enzyme inhibition assays (e.g., SYK kinase assays) to confirm target engagement, as computational docking alone may overestimate binding affinity .

Q. How can computational modeling improve the design of SC-1 derivatives with enhanced pharmacokinetic properties?

Molecular dynamics simulations and density functional theory (DFT) calculations can predict SC-1’s metabolic hotspots (e.g., catechol groups prone to methylation). Researchers should:

Q. What mechanisms underlie SC-1’s dual anti-inflammatory and antiviral effects, and how can they be experimentally validated?

SC-1’s inhibition of SYK kinase (critical in IgE-mediated inflammation) and binding to SARS-CoV-2 RdRp suggest multimodal activity . To validate:

Q. How does tetrahydrofolate (THF) enhance the enzymatic conversion of SC-1 to bioactive catechols?

The enzyme SesA transfers methylene groups from SC-1 to THF, producing 5,10-methylenetetrahydrofolate and sesamin dicatechol (SC-2). Researchers should:

- Purify SesA via affinity chromatography and characterize its kinetics using stopped-flow spectrophotometry.

- Conduct site-directed mutagenesis to identify catalytic residues (e.g., histidine or aspartate clusters) critical for THF-dependent activity .

Methodological Notes

- In Vivo Studies : For mesenteric ischemia-reperfusion models, administer SC-1 intraperitoneally (20 mg/kg) and measure oxidative stress markers (MDA, SOD) in intestinal tissue .

- Data Analysis : Use GraphPad Prism for nonlinear regression of dose-response curves and ANOVA with Tukey’s post hoc test for multi-group comparisons .

- Ethical Compliance : Adhere to ARRIVE guidelines for animal studies and obtain IRB approval for human cell line use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.